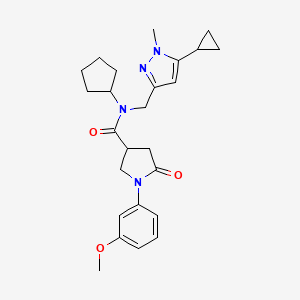
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural motifs, including a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O3 with a molecular weight of approximately 393.487 g/mol. The structure includes a central pyrrolidine ring linked to various functional groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.487 g/mol |
| Structural Motifs | Cyclopentyl, Cyclopropyl, Methoxyphenyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various therapeutic effects. For example, similar compounds in the pyrazole family have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . Understanding the binding affinity and selectivity of this compound towards its targets is crucial for elucidating its mechanism of action.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of COX enzymes, particularly COX-2, which is implicated in various inflammatory diseases .
Anticancer Potential
Research indicates that certain pyrazole derivatives exhibit anticancer properties by targeting specific kinases involved in tumor growth and metastasis. The compound's structural features may enhance its efficacy against cancer cell lines through inhibition of pathways that promote cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to compounds with similar structures. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The findings indicated that modifications in the pyrazole structure significantly influenced inhibitory potency, suggesting that this compound could be optimized for enhanced activity .
- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
- Neuroprotection Studies : Experimental models have indicated that compounds with similar structural characteristics can reduce neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential as neuroprotective agents .
Propiedades
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-27-23(17-10-11-17)13-19(26-27)16-29(20-6-3-4-7-20)25(31)18-12-24(30)28(15-18)21-8-5-9-22(14-21)32-2/h5,8-9,13-14,17-18,20H,3-4,6-7,10-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPAVKPLGUGJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














